Diethyl cyanoiminodicarbonate

Description

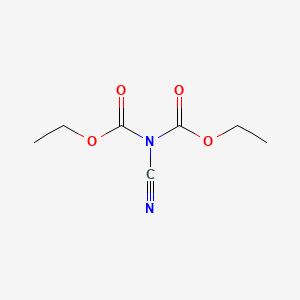

Diethyl cyanoiminodicarbonate (CAS: Not explicitly provided in evidence; dimethyl analog: 19245-23-9 ) is a reactive organosulfur compound with the molecular formula C₇H₁₀N₂O₄S₂ (inferred from dimethyl analog C₅H₆N₂O₄ ). It features a cyanoimino group (-N-C≡N) and two ethoxycarbonyl (-OCOOEt) substituents, making it a versatile synthon in heterocyclic chemistry. The ethyl groups likely enhance lipophilicity and alter reactivity compared to methyl analogs, influencing solubility and reaction kinetics.

Properties

IUPAC Name |

ethyl N-cyano-N-ethoxycarbonylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O4/c1-3-12-6(10)9(5-8)7(11)13-4-2/h3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQULXGBGSVZSSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N(C#N)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl cyanoiminodicarbonate can be synthesized through the reaction of diethyl carbonate with cyanamide under controlled conditions. The reaction typically involves the use of a base such as sodium hydroxide to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound involves the use of large-scale reactors where diethyl carbonate and cyanamide are reacted under optimized conditions to maximize yield and purity. The process may also involve purification steps such as recrystallization to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Diethyl cyanoiminodicarbonate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions where the cyano group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Nucleophiles: Such as amines, alcohols, or thiols.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines .

Scientific Research Applications

Diethyl cyanoiminodicarbonate has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme mechanisms and protein interactions.

Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of diethyl cyanoiminodicarbonate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modification of proteins and other biomolecules, affecting their function and activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, functional, and application-based differences between diethyl cyanoiminodicarbonate and related compounds:

Table 1: Comparative Analysis of this compound and Analogous Compounds

Structural and Reactivity Comparisons

- Substituent Effects: Ethyl vs. Cyanodithioimidocarbonate vs. Dithiocarbamates: The cyanoimino group in this compound enhances electrophilicity at the sulfur atoms, enabling nucleophilic attacks by amines or thiols to form heterocycles like pyrazolo-triazines . In contrast, dithiocarbamates (e.g., disodium salts ) are more nucleophilic due to their anionic character .

Biological Activity

Diethyl cyanoiminodicarbonate (DECID) is a chemical compound with the molecular formula C₇H₁₀N₂O₄ and a molecular weight of 186.17 g/mol. It is primarily recognized for its role as an electrophile in various chemical reactions, particularly in biological systems where it can interact with nucleophiles, leading to modifications of proteins and other biomolecules.

- Molecular Formula : C₇H₁₀N₂O₄

- Molecular Weight : 186.17 g/mol

- Structure : DECID contains a cyano group that enhances its electrophilic properties, allowing it to participate in nucleophilic substitution and addition reactions.

Synthesis Methods

This compound can be synthesized through the reaction of diethyl carbonate with cyanamide, typically facilitated by a base such as sodium hydroxide. This process can be scaled for industrial production, employing large reactors and purification methods like recrystallization to ensure high yield and purity .

The biological activity of DECID is primarily attributed to its ability to act as an electrophile, which allows it to react with nucleophilic sites on proteins and other biomolecules. This interaction can lead to significant modifications, potentially altering the function and activity of these biomolecules. The following mechanisms have been observed:

- Protein Modification : DECID can covalently modify amino acids in proteins, affecting their structure and function.

- Enzyme Interaction : It plays a role in studying enzyme mechanisms by serving as a substrate or inhibitor .

Antimicrobial Properties

Research has indicated that DECID may exhibit antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents. For instance, DECID has shown promise in inhibiting the growth of pathogens such as Staphylococcus aureus and Escherichia coli.

Anticancer Activity

Several studies have explored the anticancer potential of DECID. In one notable study, DECID was evaluated for its ability to induce apoptosis in cancer cell lines. The results indicated that DECID could significantly reduce cell viability in HeLa cells (cervical cancer) through mechanisms involving oxidative stress and DNA damage.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| Dimethyl cyanoiminodicarbonate | Moderate antimicrobial activity | Less potent than DECID |

| Diethyl carbonate | Solvent properties | Used primarily as a solvent, less reactive |

| Cyanamide | Involved in urea cycle | Known for its role in nitrogen metabolism |

Applications in Research

This compound has several applications across different fields:

- Chemistry : As a building block for synthesizing complex organic molecules.

- Biology : Used extensively in enzyme mechanism studies and protein interaction research.

- Medicine : Investigated for drug development potential, particularly as an intermediate in pharmaceutical synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.